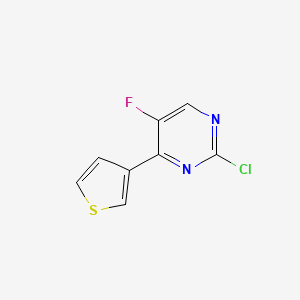

2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine is a chemical compound with the molecular formula C8H4ClFN2S. It has a molecular weight of 214.65 .

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a thiophene ring, which is a five-membered ring containing four carbon atoms and a sulfur atom .Physical And Chemical Properties Analysis

2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine is a powder at room temperature. It has a molecular weight of 214.64 .科学的研究の応用

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives, such as 2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine , have shown promise in the development of anticancer agents. The thiophene moiety is a common feature in many pharmacologically active compounds due to its ability to interact with various biological targets . The presence of chlorine and fluorine atoms can enhance the molecule’s ability to bind to specific proteins associated with cancer cell proliferation, potentially leading to novel treatments.

Anti-Inflammatory Drugs

Compounds containing the thiophene nucleus have been reported to exhibit significant anti-inflammatory properties . The structural features of 2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine could be exploited to synthesize new anti-inflammatory drugs that can inhibit key enzymes or signaling pathways involved in inflammatory responses.

Material Science: Organic Semiconductors

The thiophene ring is integral to the advancement of organic semiconductors. Its derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The specific compound could contribute to the development of new materials with improved electronic properties.

Kinase Inhibition

Pyrimidine derivatives are well-known for their role as kinase inhibitors2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine can serve as a starting material for synthesizing potential kinase inhibitors, which are crucial in the treatment of various diseases, including cancer .

Antimicrobial Activity

Thiophene derivatives have demonstrated antimicrobial activity, making them valuable in the search for new antibiotics . The structural complexity of 2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine offers a platform for developing novel antimicrobial agents that can tackle resistant strains of bacteria and fungi.

Neurological Disorders: Serotonin Antagonists

Some thiophene derivatives act as serotonin antagonists and are used in the treatment of neurological disorders such as Alzheimer’s disease . The compound 2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine could be modified to enhance its interaction with serotonin receptors, potentially leading to new therapeutic options for these conditions.

特性

IUPAC Name |

2-chloro-5-fluoro-4-thiophen-3-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2S/c9-8-11-3-6(10)7(12-8)5-1-2-13-4-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMIELNFANEYCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC(=NC=C2F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-chloro-2-methylphenyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2901565.png)

![8-[(2Z)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2901566.png)

![2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2901570.png)

![3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2901573.png)

![Ethyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2901575.png)

![7'a-Methylspiro[1,3-dioxolane-2,1'-2,3,3a,4,6,7-hexahydroindene]-5'-one](/img/structure/B2901579.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide](/img/structure/B2901583.png)